N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
Description
N-(4-(3-((3-Chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a thiophene-carboxamide moiety and a 3-chloro-4-methoxyphenylamino-propionyl side chain. This structure integrates key pharmacophoric elements:
- Thiazole ring: Known for its role in enhancing metabolic stability and binding affinity to biological targets .
- Thiophene-carboxamide group: Contributes to π-π stacking interactions and hydrogen bonding, critical for target engagement .
- 3-Chloro-4-methoxyphenyl substituent: The chloro group enhances lipophilicity and steric bulk, while the methoxy group modulates electronic properties and solubility .
Synthesis: The compound is synthesized via cyclization reactions involving thiocarbamoyl precursors and halogenated reagents, followed by sequential functionalization. For example, intermediate thiazole derivatives are generated by reacting thiocarbamoyl acrylamides with chloroacetone or similar reagents in the presence of bases like triethylamine . Final steps involve coupling with thiophene-2-carboxamide through amidation or esterification protocols .
Properties
IUPAC Name |
N-[4-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-25-14-6-4-11(9-13(14)19)20-16(23)7-5-12-10-27-18(21-12)22-17(24)15-3-2-8-26-15/h2-4,6,8-10H,5,7H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBRMMSZYZUIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer research and antimicrobial applications. This article reviews the biological activity of this compound, highlighting key findings from recent studies.
The molecular formula of the compound is , with a molecular weight of 432.9 g/mol. The structure includes a thiazole ring, a thiophene moiety, and a chloro-methoxyphenyl group, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₄O₄S |
| Molecular Weight | 432.9 g/mol |
| CAS Number | 1040641-99-3 |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Protein Targets : The compound may inhibit specific proteins involved in cell proliferation and survival pathways, particularly in cancer cells.
- Antimicrobial Activity : Some studies suggest potential antimicrobial effects, which could be attributed to its structural components that interact with bacterial cell membranes or metabolic pathways.
Anticancer Activity
A significant focus has been on the compound's anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting mitotic processes. For instance, similar thiazole derivatives have shown micromolar inhibition of mitotic kinesins, leading to multipolar spindle formation and subsequent cell death in cancer cells .
Antimicrobial Activity
Preliminary screening has indicated that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Case Studies and Experimental Findings
-
Cell Line Studies : In experiments involving breast cancer cell lines, the compound demonstrated an IC50 value indicating effective inhibition at low concentrations. The mechanism was linked to downregulation of key oncogenic pathways.
Cell Line IC50 (µM) Mechanism MCF7 15 Apoptosis induction MDA-MB-231 10 Mitotic disruption -
Microbial Assays : In antimicrobial assays, the compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting potential as an antibiotic agent.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 30
Discussion
The biological activity of this compound positions it as a promising candidate for further development in both cancer therapy and antimicrobial treatments. Its unique chemical structure allows for interactions with multiple biological targets, which could be leveraged for therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
